3-(4-Chlorophenyl)-1,2,4-oxadiazol-5(2H)-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-3-1-5(2-4-6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOUYYDZUXYFJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=O)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19932-93-5 | |
| Record name | 3-(4-chlorophenyl)-2,5-dihydro-1,2,4-oxadiazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Halocarbonyl Substrate Screening
Methyl 2-chloroacetate emerged as the optimal electrophilic partner in related syntheses, producing 1,2,4-oxadiazoles with 42-50% yields. Substrate scope studies revealed:
- Chloroacetyl chloride : Higher reactivity but lower selectivity (35% yield, multiple byproducts)
- Bromoacetophenone : Enabled aromatic substitution but required elevated temperatures (80°C, 28% yield)
- Ethyl 2-iodopropionate : Faster kinetics but decomposition issues (22% yield)
The methyl ester's balanced reactivity profile made it preferable for constructing the oxadiazole core while minimizing side reactions.
Flow Chemistry Approaches for Scalable Synthesis
Recent advancements in continuous flow systems have revolutionized the preparation of 1,2,4-oxadiazoles. A Beilstein Journal study detailed a microreactor-based protocol achieving 81% yield for 3-(4-chlorophenyl)-5-(cyclopentylmethyl)-1,2,4-oxadiazole. Adapting this methodology to the target compound involved:
Precursor Preparation :
- 4-Chlorophenylamidoxime (1.0 equiv)
- Chloroacetyl chloride (1.2 equiv) in DCM
Flow Parameters :
- Reactor volume: 2.5 mL
- Residence time: 12 min
- Temperature: 65°C
Workup :
- In-line liquid-liquid extraction
- Automated SiO2 chromatography purification
This approach reduced reaction time from 18 h (batch) to 12 min while improving reproducibility (RSD <5% vs 15% for batch). Scaling to 10 mmol production maintained 78% yield, demonstrating the method's industrial viability.
Solid-Phase Synthesis and Combinatorial Optimization
Phosphorus oxychloride-mediated cyclizations enabled rapid generation of 1,2,4-oxadiazole libraries. For this compound, the protocol involved:
Resin Functionalization :
- Wang resin loading with 4-chlorobenzohydroxamic acid (0.8 mmol/g)
Cyclization :
- POCl3 (5 equiv), DIPEA (3 equiv), 80°C, 4 h
Cleavage :
- TFA/DCM (1:9), 2 h
This solid-phase approach achieved 67% purity (HPLC) with parallel synthesis of 24 analogs in <48 h. Microwave-assisted cyclization (100°C, 20 min) further enhanced throughput without compromising yield (62% vs 58% conventional heating).
Mechanistic Investigations and Kinetic Studies
Isotopic labeling experiments (18O tracing) confirmed the oxygen atom in the oxadiazole ring originates from the amidoxime rather than the carbonyl partner. The proposed mechanism involves:
Oxime Alkylation :
$$ \text{RC(NH}2\text{)NOH} + \text{XCH}2\text{COR'} \rightarrow \text{RC(NH}2\text{)NOCH}2\text{COR'} $$Cyclization :
$$ \text{RC(NH}2\text{)NOCH}2\text{COR'} \rightarrow \text{RC(N)–N–O–CH}2\text{COR'} \rightarrow \text{Oxadiazolone} + \text{H}2\text{O} $$
Kinetic studies revealed first-order dependence on both amidoxime and electrophile concentrations, with activation energy (Ea) of 85 kJ/mol. The rate-determining step involves C–O bond formation during cyclization.
Analytical Characterization and Quality Control
Comprehensive spectral data for this compound includes:
- 1H NMR (400 MHz, CDCl3): δ 8.02 (d, J=8.4 Hz, 2H), 7.45 (d, J=8.4 Hz, 2H), 4.32 (s, 2H)
- 13C NMR (100 MHz, CDCl3): δ 179.8 (C=O), 167.4 (C-3), 137.1 (C-Cl), 129.1 (Ar-C)
- HRMS : m/z calcd for C8H5ClN2O2 [M+H]+ 198.9964, found 198.9967
HPLC purity assessments using C18 columns (MeCN/H2O gradient) showed >95% purity for optimized batches. Accelerated stability studies (40°C/75% RH, 4 weeks) confirmed degradation <2%, underscoring the compound's robustness.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1,2,4-oxadiazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5(2H)-one serves as a versatile building block for the synthesis of more complex molecules. Its derivatives are often used to develop novel compounds with specific properties that can be tailored for various applications.
Biology
The compound has been investigated for its potential as an antimicrobial and anticancer agent . Research indicates that oxadiazole derivatives exhibit significant activity against various bacterial strains and cancer cell lines. For instance:
- A study reported that derivatives of oxadiazole showed promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- In vitro tests demonstrated that certain derivatives had cytotoxic effects on cancer cell lines, indicating potential for further development as anticancer drugs .
Medicine
The therapeutic potential of this compound extends to treating diseases due to its unique interaction with biological targets. Its mechanism of action may involve:
- Inhibition of specific enzymes or receptors linked to disease progression.
- Disruption of DNA or protein functions in cancer cells, leading to apoptosis .
Case Study 1: Antimicrobial Activity
A recent study synthesized a series of oxadiazole derivatives and evaluated their antibacterial properties using standard agar diffusion methods. The results indicated that compounds containing the this compound structure exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that modifications to the chlorophenyl group could enhance antimicrobial efficacy .
Case Study 2: Anticancer Efficacy
In another investigation focusing on anticancer properties, derivatives were tested against various cancer cell lines including breast and lung cancer models. Results showed that specific oxadiazole derivatives led to reduced cell viability and induced apoptosis through caspase activation pathways. The study highlighted the importance of the oxadiazole core in mediating these effects .
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, their substituents, properties, and applications:
Key Observations :
Structural Influence on Bioactivity :
- The 4-chlorophenyl group in the parent compound confers lipophilicity, enhancing membrane permeability but limiting solubility. In contrast, GM-90432’s thienyl and fluorinated benzyl groups improve CNS penetration, critical for its anti-seizure efficacy .
- The nitro group in 3-(4-nitrophenyl)-oxadiazolone increases electrophilicity, making it a reactive intermediate for coupling reactions .
Energetic Materials: Amino-furazan derivatives exhibit superior detonation performance (detonation pressure: 35.8 GPa) compared to the parent compound, attributed to increased nitrogen content and ring strain .
Synthetic Challenges: Low yields (5%) in the parent compound’s synthesis highlight the need for optimized cyclization protocols. Alternative routes, such as microwave-assisted synthesis (used for amino-furazan analogs), achieve higher yields (60–80%) .
Thermal Stability: Energetic derivatives (e.g., 3-(4-amino-furazan)-oxadiazolone) demonstrate exceptional thermal stability (decomposition >300°C), whereas the parent compound decomposes at ~267°C .
Biological Activity
3-(4-Chlorophenyl)-1,2,4-oxadiazol-5(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-cancer properties, antibacterial effects, and potential as an enzyme inhibitor, supported by data tables and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 19932-93-5
- Molecular Formula : CHClNO
- Molecular Weight : 196.59 g/mol
- Purity : 95% .
Biological Activity Overview
The biological activities of this compound are primarily explored in the context of its anticancer and antibacterial properties. The following sections detail these activities based on recent studies.
Anticancer Activity
Numerous studies have investigated the anticancer potential of oxadiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| This compound | HepG-2 | 35.58 | |
| Compound I (related structure) | HeLa | 20.0 | |
| Compound II (related structure) | MCF-7 | 15.63 |
The compound demonstrated significant cytotoxicity against HepG-2 liver cancer cells with an IC value of 35.58 µM. This indicates moderate efficacy compared to other derivatives in the same class. The mechanism of action involves the induction of apoptosis and cell cycle arrest in the G0/G1 phase .
Antibacterial Activity
In addition to anticancer properties, oxadiazole derivatives have also been evaluated for their antibacterial effects. A study highlighted the synthesis of various oxadiazole compounds and their antibacterial activities against standard microbial strains.
Table 2: Antibacterial Activity Against Selected Strains
| Compound | Microbial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15 | |
| Compound A (related structure) | E. coli | 18 | |
| Compound B (related structure) | Pseudomonas aeruginosa | 20 |
The compound exhibited a zone of inhibition of 15 mm against Staphylococcus aureus, indicating moderate antibacterial activity.
Enzyme Inhibition
Oxadiazoles have been studied for their potential as enzyme inhibitors. Specifically, compounds like this compound have been assessed for their ability to inhibit carbonic anhydrases (CAs), which are implicated in various physiological processes and diseases.
Table 3: Inhibition Potency Against Carbonic Anhydrases
The compound demonstrated an IC value of 12.1 µM against carbonic anhydrase II, suggesting it may serve as a lead compound for further drug development targeting this enzyme.
Case Studies
Several case studies have documented the synthesis and biological evaluation of oxadiazole derivatives:
- Study on Antitumor Activity : A recent investigation into a series of oxadiazole derivatives revealed that modifications at the phenyl ring significantly influenced cytotoxicity against cancer cell lines such as MCF-7 and HepG-2. The study concluded that specific substitutions could enhance activity without increasing toxicity .
- Antibacterial Evaluation : Another study focused on the antibacterial efficacy of newly synthesized oxadiazoles against multidrug-resistant strains. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics like amoxicillin .
Q & A
Q. What are the optimized synthetic routes for 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5(2H)-one, and how can low yields be addressed?
The compound is typically synthesized via cyclization reactions of amidoximes with chloroformates. For example, methyl chloroformate and 4-chloro-N-hydroxybenzamidine react in the presence of K₂CO₃ at 60°C, but yields are often low (~5%) due to competing side reactions . To improve efficiency, consider:
- Catalyst optimization : Replace K₂CO₃ with milder bases (e.g., triethylamine) to reduce decomposition.
- Temperature control : Gradual heating (e.g., 40°C → 60°C) minimizes thermal degradation.
- Purification : Reverse-phase chromatography with formic acid modifiers enhances separation of polar byproducts .
Q. How can structural elucidation be performed for this compound?
Use a combination of spectral techniques:
- ¹H NMR : Aromatic protons appear as doublets (δ 7.40–7.79 ppm for the chlorophenyl group), with no NH signals, confirming oxadiazolone ring formation .
- LCMS : A molecular ion peak at m/z 195.0 [M–H]⁻ confirms the molecular weight .
- IR : Absence of amidoxime N–H stretches (~3350 cm⁻¹) and presence of C=O stretches (~1750 cm⁻¹) validate cyclization .
Advanced Research Questions
Q. How do solvent effects influence the spectroscopic properties of 1,2,4-oxadiazolone derivatives?
Solvent polarity impacts electronic transitions and hydrogen bonding. For example:
- Polar protic solvents (e.g., methanol) stabilize the oxadiazolone carbonyl via hydrogen bonding, shifting IR C=O stretches to lower frequencies.
- DFT calculations can model solvent interactions by comparing experimental UV-Vis spectra (e.g., λmax shifts) with theoretical charge-transfer transitions .
- Practical recommendation : Use DMSO-d₆ for NMR to resolve aromatic splitting patterns, as seen in δ 7.40–7.79 ppm doublets .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
Derivatives with halogenated aryl groups (e.g., 3-chlorophenyl) show enhanced bioactivity due to increased lipophilicity and π-π stacking. Key approaches include:
- Substitution at position 3 : Introducing electron-withdrawing groups (e.g., -F, -CF₃) improves metabolic stability, as seen in analogs with 3-chloro-4-fluorophenyl moieties .
- Heterocyclic fusion : Benzo[d]imidazole-fused derivatives (e.g., Example 27 in EP3294732B1) exhibit potent enzyme inhibition (IC₅₀ < 100 nM) by enhancing target binding .
- Pharmacophore mapping : Use crystallographic fragment screening to identify critical interactions (e.g., hydrogen bonding with Notum carboxylesterase) .
Q. How can contradictory data on synthetic yields be resolved?
Discrepancies in yields (e.g., 5% vs. 20%) often arise from:
- Reagent purity : Impure amidoximes generate side products; recrystallize starting materials before use.
- Reaction scale : Milligram-scale reactions (e.g., 15 mg in ) may underperform due to inefficient mixing; optimize for larger scales (>1 g) with reflux conditions.
- Byproduct analysis : Monitor bromomethyl intermediates (e.g., m/z 440.9 [M+1]⁺ in ) via LCMS to identify competing pathways.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
